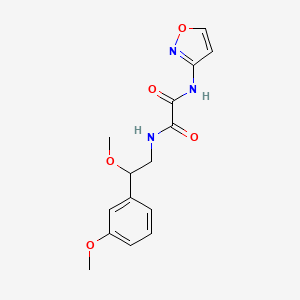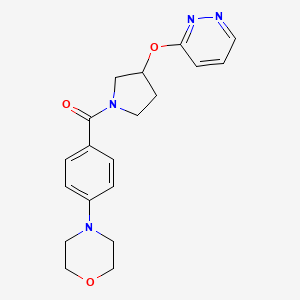
(4-Morpholinophenyl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used could involve ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring and a pyridazine ring. The pyrrolidine ring is a five-membered nitrogen heterocycle . The pyridazine ring is a six-membered ring with two nitrogen atoms . The compound also contains a morpholine ring and a methanone group.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of such compounds often involve the use of heterocyclic scaffolds . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors . The pyridazine ring can be synthesized through various methods, including the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Scientific Research Applications
- (4-Morpholinophenyl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone exhibits antimicrobial properties. Researchers have investigated its effectiveness against various pathogens, including bacteria and fungi. Further studies are needed to explore its mechanism of action and potential clinical applications .
- The compound has demonstrated antidepressant effects in preclinical studies. Its ability to modulate neurotransmitter systems warrants further investigation. Researchers are keen on understanding its impact on mood disorders and related pathways .
- Studies suggest that (4-Morpholinophenyl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone may have anti-hypertensive activity. It could potentially regulate blood pressure by interacting with specific receptors or pathways .
- Preliminary data indicate that this compound possesses anticancer properties. Researchers have explored its effects on cancer cell lines, tumor growth, and apoptosis. Further investigations are crucial to uncover its full potential as an anticancer agent .
- (4-Morpholinophenyl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone has shown promise as an antiplatelet agent. It could play a role in preventing thrombosis and related cardiovascular conditions .
- In addition to its pharmaceutical potential, this compound has been investigated as a herbicide. Its effects on plant growth and weed control are of interest to agricultural researchers .
Antimicrobial Activity
Antidepressant Potential
Anti-Hypertensive Properties
Anticancer Potential
Antiplatelet Activity
Herbicidal Applications
properties
IUPAC Name |
(4-morpholin-4-ylphenyl)-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c24-19(15-3-5-16(6-4-15)22-10-12-25-13-11-22)23-9-7-17(14-23)26-18-2-1-8-20-21-18/h1-6,8,17H,7,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAFIPOXWADBFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Morpholinophenyl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
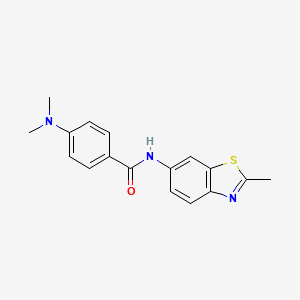
![3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2739168.png)
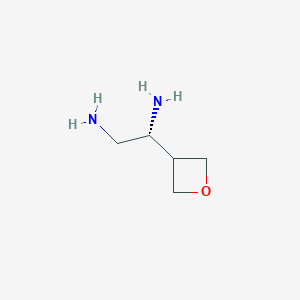
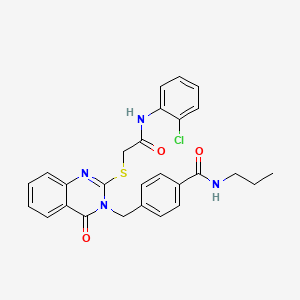

![5-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2739173.png)

![Bicyclo[5.2.0]non-8-ene-8-carboxylic acid](/img/structure/B2739179.png)
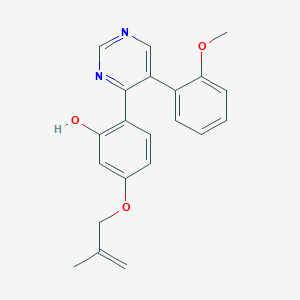
![N-(4-methoxyphenyl)-3-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2739183.png)

